molecular formula C18H19ClN2O4S B2375188 N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1396798-98-3

N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2375188
CAS No.: 1396798-98-3
M. Wt: 394.87
InChI Key: WBCLYYPOYYEKDJ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study explored the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their antimicrobial and antioxidant activities. This research is relevant due to the presence of methoxyphenyl and thiophene components, which are also found in the compound of interest. The findings indicated that certain synthesized compounds exhibited excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).

Reactivity and Application in Organic Synthesis

  • Another study focused on the reactivity of an oxalamide-based carbene, investigating its treatment with styrene or methylacrylate to yield cyclopropanation products. This study highlights the potential for innovative applications in organic synthesis, particularly in the formation of cyclopropane derivatives, which could be related to the structure and reactivity of the compound (Braun et al., 2012).

Structural Analysis and Supramolecular Formation

  • A structural analysis of a similar N,N′-bis(substituted)oxamide compound revealed how classical hydrogen bonds contribute to forming a three-dimensional supramolecular structure. This insight into molecular interactions and structural configurations could be beneficial for understanding the chemical behavior and potential applications of "N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide" (Wang et al., 2016).

Novel Synthetic Pathways

  • Research on a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presents a new synthetic approach that could be applicable to the compound , offering insights into potential pathways for its synthesis and modification (Mamedov et al., 2016).

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-14-7-6-12(19)9-13(14)21-17(23)16(22)20-10-18(24,11-4-5-11)15-3-2-8-26-15/h2-3,6-9,11,24H,4-5,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCLYYPOYYEKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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